molecular formula C10H18O4 B019514 Ethyl 3-(1,3-Dioxolane)hexanoate CAS No. 76924-94-2

Ethyl 3-(1,3-Dioxolane)hexanoate

Cat. No.: B019514
CAS No.: 76924-94-2
M. Wt: 202.25 g/mol
InChI Key: AXNPDRYPXSHROR-UHFFFAOYSA-N
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Description

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is an organic compound that belongs to the class of dioxolanes. It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol. This reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water from the reaction mixture .

Industrial Production Methods

In industrial settings, the production of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The dioxolane ring provides stability, allowing the compound to undergo specific reactions without degradation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but with a methyl group instead of a propyl group.

    2-Ethyl-2-methyl-1,3-dioxolane: Contains an ethyl and a methyl group on the dioxolane ring.

    Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate: Contains two methyl groups on the dioxolane ring

Uniqueness

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPDRYPXSHROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCCO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561076
Record name Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76924-94-2
Record name Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-oxohexanoate (5 g, 31.6 mmol), ethylene glycol (3.92 g, 63.2 mmol) and triethyl orthoformate (4.68 g, 31.6 mmol), and p-toluenesulfonic acid monohydrate (544 mg, 2.86 mmol) was stirred at room temperature for 29 hours and 10 minutes. To the reaction mixture, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced press-re to obtain the title compound (6.2 g, 97%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
544 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-oxohexanoate (5 g, 31.6 mmol), ethylene glycol (3.92 g, 63.2 mmol) and triethyl orthoformate (4.68 g, 31.6 mmol), and p-toluenesulfonic acid monohydrate (544 mg, 2.86 mmol) was stirred at room temperature for 29 hours and 10 minutes. To the reaction mixture, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (6.2 g, 97%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
544 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(1,3-Dioxolane)hexanoate
Reactant of Route 2
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Reactant of Route 3
Ethyl 3-(1,3-Dioxolane)hexanoate
Reactant of Route 4
Ethyl 3-(1,3-Dioxolane)hexanoate
Reactant of Route 5
Ethyl 3-(1,3-Dioxolane)hexanoate
Reactant of Route 6
Ethyl 3-(1,3-Dioxolane)hexanoate

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